molecular formula C23H17FN4O4S B2456912 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251550-23-8

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2456912
CAS No.: 1251550-23-8
M. Wt: 464.47
InChI Key: PXHXDRPOFZARLN-UHFFFAOYSA-N
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Description

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H17FN4O4S and its molecular weight is 464.47. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) in the presence of suitable reagents and conditions.", "Starting Materials": [ "3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)" ], "Reaction": [ "Step 1: To a solution of 3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in a suitable solvent, add a base such as potassium carbonate and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).", "Step 2: To the above reaction mixture, add 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) and a suitable catalyst such as 4-dimethylaminopyridine (DMAP).", "Step 3: Stir the reaction mixture at room temperature for a suitable time until the reaction is complete.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] }

CAS No.

1251550-23-8

Molecular Formula

C23H17FN4O4S

Molecular Weight

464.47

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17FN4O4S/c1-2-31-18-6-4-3-5-16(18)21-25-19(32-26-21)13-27-17-11-12-33-20(17)22(29)28(23(27)30)15-9-7-14(24)8-10-15/h3-12H,2,13H2,1H3

InChI Key

PXHXDRPOFZARLN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4

solubility

not available

Origin of Product

United States

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